REACTION_CXSMILES
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[I:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[F:17]>CC(O)=O.C1(C)C=CC=CC=1>[Br:9][C:10]1[C:11]([F:17])=[CH:12][C:13]([NH2:14])=[C:15]([I:1])[CH:16]=1
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Name
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|
Quantity
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2.9 mL
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1)F
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Name
|
|
Quantity
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52.6 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc
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Type
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WASH
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Details
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washed with 2 N aqueous NaOH
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Type
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WASH
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Details
|
The organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (40-g Ultra SNAP column, 25-g silica gel loading column, 2-10% EtOAc/Heptane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.89 mmol | |
AMOUNT: MASS | 7.23 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |